1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine is an organic compound characterized by a cyclohexene ring substituted with a methyl and isopropyl group, and a pyrrolidine ring attached to the cyclohexene
Preparation Methods
The synthesis of 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexene ring, which can be achieved through the Birch reduction of anisole followed by acid hydrolysis. The methyl and isopropyl groups are introduced via alkylation reactions.
Reaction Conditions: The cyclohexene intermediate is then reacted with pyrrolidine under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control, optimizing yield and purity.
Chemical Reactions Analysis
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the double bond in the cyclohexene ring to a single bond, yielding a saturated cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction, such as ketones from oxidation, saturated hydrocarbons from reduction, and halogenated compounds from substitution.
Scientific Research Applications
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and its use as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism by which 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine can be compared with other similar compounds:
Properties
CAS No. |
56649-34-4 |
---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(3-methyl-6-propan-2-ylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H25N/c1-11(2)13-7-6-12(3)10-14(13)15-8-4-5-9-15/h10-13H,4-9H2,1-3H3 |
InChI Key |
BAKQXNNANPKYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=C1)N2CCCC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.